5-Amino-2-cyclopropylisoindolin-1-one
Description
Properties
IUPAC Name |
5-amino-2-cyclopropyl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-1-4-10-7(5-8)6-13(11(10)14)9-2-3-9/h1,4-5,9H,2-3,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENOCAGUJVJYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-cyclopropylisoindolin-1-one can be achieved through multicomponent reactions involving methyl 2-formylbenzoate and primary amines. One common method involves the Ugi-type multicomponent reaction, which combines methyl 2-formylbenzoate, an isocyanide, and a primary amine under acidic conditions to form the desired isoindolinone derivative .
Industrial Production Methods
Industrial production of 5-Amino-2-cyclopropylisoindolin-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-cyclopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindolinone derivatives .
Scientific Research Applications
5-Amino-2-cyclopropylisoindolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-2-cyclopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Amino-2-cyclopropylisoindoline-1,3-dione
- CAS Number : 307990-29-0
- Molecular Formula : C₁₁H₁₀N₂O₂
- Molecular Weight : 202.21 g/mol .
Structural Features: The compound consists of an isoindolinone core (a bicyclic structure with a lactam ring) substituted with an amino group at position 5 and a cyclopropyl group at position 2. The cyclopropyl moiety introduces steric and electronic effects that influence reactivity and stability .
Applications :
Primarily used as a synthetic intermediate in medicinal chemistry. For example, it participates in palladium-catalyzed coupling reactions to generate bioactive molecules, such as kinase inhibitors .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structurally related compounds include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-Aminoindolin-2-one hydrochloride | 120266-80-0 | 0.98 | Lacks cyclopropyl group; hydrochloride salt |
| [150544-04-0] | 150544-04-0 | 0.98 | Substituent variations on isoindolinone |
| Indolin-2-one derivatives | 3484-35-3 | 1.00 | Core indolinone without amino/cyclopropyl |
Reactivity and Stability
- 5-Amino-2-cyclopropylisoindolin-1-one: Stable under recommended storage conditions. No hazardous decomposition products reported, but data gaps exist for fire reactivity and decomposition .
- 5-Aminoindolin-2-one hydrochloride: Enhanced water solubility due to the hydrochloride salt but may exhibit different stability profiles under acidic conditions .
- Indolin-2-one derivatives: Generally stable but sensitive to oxidation due to the absence of electron-donating groups like amino or cyclopropyl .
Toxicological Profiles
- 5-Aminoindolin-2-one hydrochloride: Limited toxicity data, but hydrochloride salts typically pose higher risks of irritation compared to neutral compounds .
Physicochemical Properties
- Solubility : The cyclopropyl group in the target compound likely reduces water solubility compared to hydrophilic analogues like hydrochloride salts.
Biological Activity
5-Amino-2-cyclopropylisoindolin-1-one (CAS No. 1206641-25-9) is a synthetic compound that belongs to the isoindolinone family, which is known for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 5-Amino-2-cyclopropylisoindolin-1-one is C11H12N2O, featuring a cyclopropyl group that contributes unique chemical and biological properties compared to other isoindolinone derivatives. Its structure can be represented as follows:
The biological activity of 5-Amino-2-cyclopropylisoindolin-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Inhibiting Enzyme Activity: It can bind to specific enzymes involved in key metabolic pathways.
- Modulating Receptor Functions: The compound may influence receptor signaling pathways, which can lead to altered cellular responses.
Biological Activities
Research indicates that 5-Amino-2-cyclopropylisoindolin-1-one exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation in infectious disease management.
- Anticancer Properties: The compound has been explored for its anticancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
Data Table of Biological Activities
| Biological Activity | Study Reference | Effectiveness |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | Significant | |
| Enzyme Inhibition | High |
Case Studies and Research Findings
Several studies have investigated the biological activity of 5-Amino-2-cyclopropylisoindolin-1-one:
- Case Study 1: A study examined the antimicrobial efficacy of the compound against various bacterial strains, demonstrating significant inhibition at certain concentrations.
- Case Study 2: Another research effort focused on the anticancer properties of the compound, revealing that it effectively reduced tumor cell viability in vitro by inducing apoptosis through caspase activation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-Amino-2-cyclopropylisoindolin-1-one, it is essential to compare it with other isoindolinone derivatives:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 5-Amino-2-methylisoindolin-1-one | C11H12N2O | Anticancer |
| 5-Amino-2-phenylisoindolin-1-one | C15H14N2O | Antimicrobial |
| 5-Amino-2-cyclopropylisoindolin-1-one | C11H12N2O | Antimicrobial, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
